

Biological Activities of Crude Kefiran Extracts: A Technical Guide for Researchers

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Abstract: **Kefiran**, a water-soluble exopolysaccharide isolated from kefir grains, has garnered significant scientific interest due to its diverse range of biological activities. This technical guide provides an in-depth overview of the antimicrobial, antioxidant, anti-inflammatory, and anti-tumor properties of crude **kefiran** extracts. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and workflows.

Introduction

Kefir, a fermented milk beverage, has been consumed for centuries and is renowned for its probiotic properties and associated health benefits.[1] The primary bioactive component responsible for many of these effects is **kefiran**, a complex polysaccharide matrix produced by the symbiotic culture of bacteria and yeasts within the kefir grains.[2] Crude extracts of **kefiran** have demonstrated a remarkable spectrum of biological activities, positioning them as a promising candidate for the development of novel therapeutic agents and functional food ingredients. This document serves as a technical resource, consolidating current knowledge on the biological activities of crude **kefiran** extracts.

Antimicrobial Activity

Crude **kefiran** extracts exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[2][3] This activity is attributed to several mechanisms, including the



production of organic acids, hydrogen peroxide, and bacteriocins by the microorganisms embedded within the **kefiran** matrix.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of **kefiran** is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC and MBC values for crude **kefiran** extracts against a range of microorganisms.

| Microorganism | Strain | MIC (mg/L) | MBC (mg/L) | Reference |
|---------------------------|------------|------------|------------|-----------|
| Streptococcus pyogenes | ATCC 19615 | 462 | 494 | [2] |
| Staphylococcus aureus | ATCC 25923 | 462 | 494 | [2] |
| Streptococcus salivarius | ATCC 7073 | 462 | 494 | [2] |
| Salmonella typhimurium | ATCC 14028 | 462 | 494 | [2] |
| Listeria monocytogenes | ATCC 4957 | 462 | 494 | [2] |
| Escherichia coli | ATCC 8739 | 462 | 494 | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | 462 | 494 | [2] |
| Candida albicans | ATCC 10232 | 462 | 494 | [2] |
| Bacillus cereus | PTCC 1154 | 1400-11250 | - | [4] |
| Shigella dysenteriae | PTCC 1188 | 1400-11250 | - | [4] |

Experimental Protocol: Agar Well Diffusion Assay

Foundational & Exploratory





The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of **kefiran** extracts.[5]

Materials:

- Mueller-Hinton Agar (MHA) plates
- Bacterial or fungal cultures (e.g., S. aureus, E. coli, C. albicans)
- Crude kefiran extract (lyophilized and reconstituted)
- Sterile cork borer (6-8 mm diameter)
- Micropipettes
- Incubator

Procedure:

- Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Plate Inoculation: Uniformly spread the microbial suspension onto the surface of the MHA
 plates using a sterile cotton swab.
- Well Creation: Aseptically create wells in the agar using a sterile cork borer.
- Sample Addition: Add a defined volume (e.g., 100 μL) of the crude kefiran extract solution to each well. A negative control (sterile water or solvent) and a positive control (standard antibiotic) should be included.
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
- Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.





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Workflow for the agar well diffusion assay.

Antioxidant Activity

Crude **kefiran** extracts possess significant antioxidant properties, which are crucial for mitigating oxidative stress-related damage in the body.[6] These properties are often evaluated by assessing the extract's ability to scavenge free radicals.

Quantitative Antioxidant Data

The antioxidant capacity of **kefiran** is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the extract required to scavenge 50% of the free radicals.

| Assay | IC50 Value (mg/mL) | Reference |
|-------------------------|--------------------|-----------|
| DPPH Radical Scavenging | 0.57 | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for determining the free radical scavenging activity of **kefiran**.[8]

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol

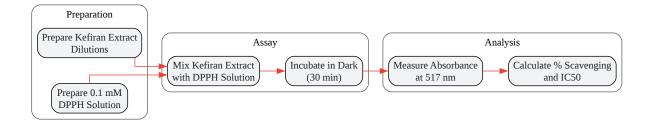


- Crude kefiran extract
- Ascorbic acid (positive control)
- Spectrophotometer

Procedure:

- DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
- Reaction Mixture: In a test tube, mix a specific volume of the **kefiran** extract (at various concentrations) with the DPPH solution. A typical ratio is 1:3 (v/v) of extract to DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank (solvent) and a control (DPPH solution without extract) should also be measured.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
- IC50 Determination: Plot the percentage of scavenging activity against the extract concentration to determine the IC50 value.





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Workflow for the DPPH radical scavenging assay.

Anti-inflammatory and Immunomodulatory Activities

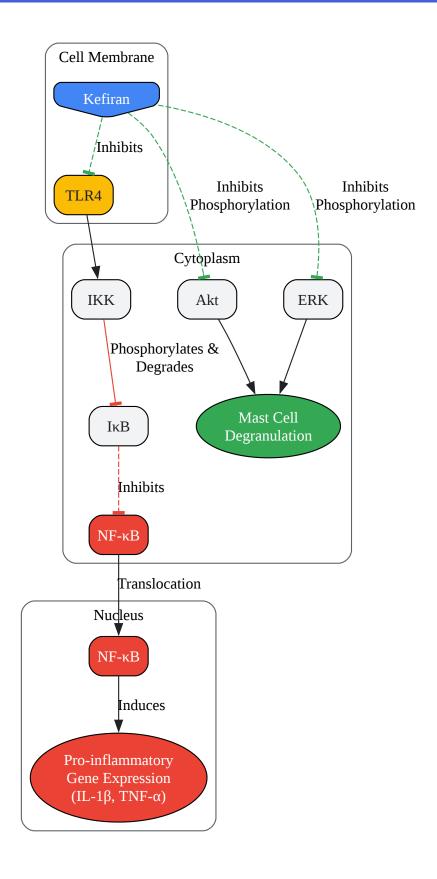
Kefiran has demonstrated potent anti-inflammatory and immunomodulatory effects, primarily through the modulation of key signaling pathways and cytokine production.[5][9] It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β) and tumor necrosis factor- α (TNF- α) while increasing the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[5][10]

Signaling Pathways

Kefiran exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] In inflammatory conditions, the activation of receptors like Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS) typically leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates and degrades the inhibitor of κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. **Kefiran** appears to interfere with this cascade, leading to a reduction in the inflammatory response.

Furthermore, **kefiran** has been shown to suppress the activation of Akt and Extracellular signal-regulated kinase (ERK) pathways in mast cells, which are key players in allergic and inflammatory responses.[3] By inhibiting the phosphorylation of Akt and ERK, **kefiran** prevents mast cell degranulation and the release of inflammatory mediators.[3]





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Anti-inflammatory signaling pathways modulated by **kefiran**.



Anti-Tumor Activity

Crude **kefiran** extracts have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anti-tumor agents.[10][12] The anti-proliferative activity is a key measure of this potential.

Quantitative Anti-Tumor Data

The anti-tumor activity of **kefiran** is often quantified by its IC50 value, which represents the concentration of the extract that inhibits the proliferation of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (μg/mL) | Reference |
|-----------|-----------------------------|---|-----------|
| HeLa | Cervical Carcinoma | 358.8 | [10] |
| HepG2 | Hepatocellular Carcinoma | 413.5 | [10] |
| MCF-7 | Breast Cancer | ~500-4000 (concentration dependent) | [13] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[12][14]

Materials:

- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- 96-well plates
- Crude kefiran extract



- MTT reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of the crude kefiran extract and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
- MTT Addition: Add 10-20 μL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add 100-200 μL of a solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells).
- IC50 Determination: Plot the percentage of cell viability against the extract concentration to determine the IC50 value.



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Workflow for the MTT assay for anti-tumor activity.

Wound Healing Activity

Topical application of **kefiran** has been shown to accelerate wound healing.[15][16] In vivo studies on animal models have demonstrated that **kefiran** gel enhances wound contraction and re-epithelialization.[15][17]

Experimental Protocol: In Vivo Wound Healing Assay

This assay is typically performed on animal models, such as rats, to evaluate the wound healing potential of **kefiran**.[15]

Materials:

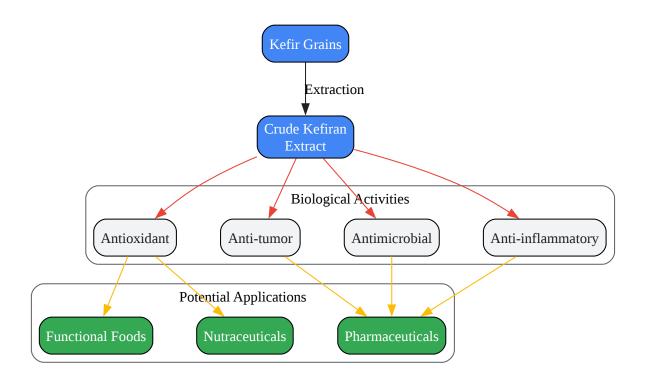
- Wistar rats
- Anesthetic
- Biopsy punch (6 mm)
- Crude kefiran extract formulated as a gel
- Positive control (e.g., silver sulfadiazine)
- Negative control (base gel or saline)
- Digital camera and ruler for wound measurement
- Histological analysis equipment

Procedure:

- Animal Acclimatization and Anesthesia: Acclimatize the rats to the laboratory conditions and anesthetize them before the procedure.
- Wound Creation: Create a full-thickness excision wound on the dorsal side of the rats using a sterile biopsy punch.



- Treatment Application: Topically apply the kefiran gel, positive control, and negative control
 to the respective groups of rats daily.
- Wound Area Measurement: Measure the wound area at regular intervals (e.g., day 0, 3, 7, 14) using a digital camera and image analysis software.
- Histopathological Analysis: On the final day of the experiment, euthanize the animals and collect the wound tissue for histological examination to assess re-epithelialization, collagen deposition, and neovascularization.



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Logical relationship of **kefiran** from source to application.

Conclusion



Crude **kefiran** extracts exhibit a wide array of promising biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anti-tumor effects. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural biopolymer. Future research should focus on the purification and characterization of the specific bioactive components within crude **kefiran** extracts and their precise mechanisms of action to facilitate their translation into clinical and commercial applications.

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